(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiadiazolo[3,2-a]pyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, the synthetic route might involve:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source.
Cyclization with Pyrimidine Precursors: The thiadiazole intermediate is then cyclized with pyrimidine precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the imino, methoxy, and ethoxy groups through various organic reactions such as alkylation, etherification, and condensation.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry
Catalysis: Thiadiazolo[3,2-a]pyrimidines can act as catalysts in various organic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique properties.
Biology
Enzyme Inhibition: They may inhibit specific enzymes, making them useful in studying enzyme functions.
Cell Signaling: These compounds can modulate cell signaling pathways, providing insights into cellular processes.
Medicine
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.
Antimicrobial Activity: They may exhibit antimicrobial properties against a range of pathogens.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of thiadiazolo[3,2-a]pyrimidines typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, binding to an enzyme’s active site can inhibit its activity, while interaction with a receptor can alter cell signaling.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Pyrimidine Derivatives: Compounds with pyrimidine rings but different substituents.
Uniqueness
The unique combination of functional groups in “(6Z)-5-IMINO-6-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O4S/c1-4-7-22-28-29-23(26)18(24(30)27-25(29)34-22)14-17-10-11-20(21(15-17)31-3)33-13-12-32-19-9-6-5-8-16(19)2/h5-6,8-11,14-15,26H,4,7,12-13H2,1-3H3/b18-14-,26-23? |
InChI Key |
XBSUEWLGVNVXCO-KTXRHGARSA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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